1-Chloro-4-(chlorodifluoromethyl)benzene

Description

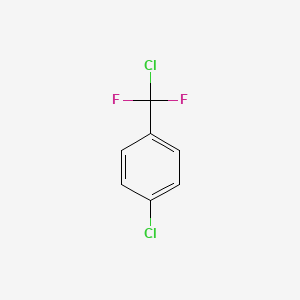

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYPSRJNDFJXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 4 Chlorodifluoromethyl Benzene

Strategies for Introducing the Chlorodifluoromethyl Group onto Aryl Substrates

The synthesis of 1-chloro-4-(chlorodifluoromethyl)benzene (B6163935) involves the formation of a carbon-carbon bond between the chlorobenzene (B131634) ring and the chlorodifluoromethyl group. The primary strategies to achieve this can be classified by the nature of the attacking species that delivers the fluoroalkyl group.

Electrophilic Chlorodifluoromethylation Approaches

Electrophilic approaches involve the generation of an electrophilic chlorodifluoromethyl species, or a synthetic equivalent, that reacts with the electron-rich aryl substrate. However, direct Friedel-Crafts-type reactions are challenging due to the nature of the required fluoroalkyl cation. A more practical electrophilic-type approach involves the modification of a pre-existing side chain on the aromatic ring.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgnih.gov The reaction typically involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a carbocation electrophile. mt.commasterorganicchemistry.com

In theory, a similar approach could be envisioned for chlorodifluoromethylation, where a suitable agent like dichlorodifluoromethane (B179400) (Cl₂CF₂) or bromochlorodifluoromethane (B1201744) (BrClCF₂) would react with a Lewis acid to generate a chlorodifluoromethyl cation ([CF₂Cl]⁺) or a related polarized complex. This electrophile would then be attacked by chlorobenzene.

However, this method is not commonly employed for synthesizing this compound. The generation of halo- and polyhalocarbocations is often energetically unfavorable. Furthermore, the development of shelf-stable electrophilic reagents for delivering a CF₂Cl group is less advanced compared to the wide array of available electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents). nih.govbeilstein-journals.org These factors make the direct Friedel-Crafts chlorodifluoromethylation of chlorobenzene a challenging and seldom-reported pathway.

| Component | Example | Function |

| Aryl Substrate | Chlorobenzene | Nucleophile |

| Chlorodifluoromethylating Agent | Bromochlorodifluoromethane (Hypothetical) | Electrophile Precursor |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Generation of Electrophile |

This table represents a theoretical pathway, as this specific reaction is not a standard, high-yield synthetic method.

A more feasible and widely practiced method for synthesizing this compound is through the direct chlorination of its precursor, 1-chloro-4-(difluoromethyl)benzene (B1596546). This reaction is a type of free-radical halogenation, which is characteristic of alkanes and alkyl-substituted aromatic compounds. wikipedia.orglscollege.ac.in The process involves the substitution of a hydrogen atom on the difluoromethyl side chain with a chlorine atom.

The reaction is typically carried out by treating 1-chloro-4-(difluoromethyl)benzene with chlorine gas (Cl₂) under conditions that promote the formation of radicals, such as exposure to ultraviolet (UV) light or the use of a chemical radical initiator. lscollege.ac.inlibretexts.org The benzylic C-H bond in the difluoromethyl group is susceptible to radical abstraction, leading to the selective formation of the desired product. While the reaction is effective, controlling the extent of chlorination can be a challenge, as over-halogenation can lead to undesired byproducts. libretexts.org

The direct chlorination of 1-chloro-4-(difluoromethyl)benzene proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine atom radicals (Cl•). This bond-breaking step requires an input of energy, which is typically supplied by UV light or heat. wikipedia.orglibretexts.org

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of two repeating steps that generate the product and regenerate the radical species, allowing the chain reaction to continue.

First, a chlorine radical abstracts a hydrogen atom from the difluoromethyl group of the starting material. This forms a molecule of hydrogen chloride (HCl) and a stabilized benzylic-type radical, the 1-chloro-4-(difluoromethyl)phenyl radical.

Next, this newly formed aryl-CF₂• radical reacts with another molecule of Cl₂. It abstracts a chlorine atom to form the final product, this compound, and in the process, generates a new chlorine radical that can propagate the chain. youtube.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with an aryl-CF₂• radical.

| Reaction Stage | Description |

| Initiation | Generation of chlorine radicals from Cl₂ using UV light or heat. |

| Propagation | A two-step cycle where a chlorine radical abstracts hydrogen, and the resulting organic radical abstracts chlorine from Cl₂ to form the product and a new chlorine radical. |

| Termination | Combination of any two radical species to end the chain reaction. |

Nucleophilic Methodologies

Nucleophilic strategies for forming the Ar-CF₂Cl bond are less common than radical pathways but represent an alternative synthetic design. These methods typically involve the cross-coupling of an aryl halide with a nucleophilic chlorodifluoromethyl source, often mediated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the realm of fluoroalkylation, significant progress has been made in the palladium-catalyzed trifluoromethylation and difluoromethylation of aryl halides. nih.govsci-hub.semit.edu For instance, the coupling of aryl chlorides and bromides with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) has been successfully demonstrated. researchgate.net

A hypothetical pathway for the synthesis of this compound could involve a similar palladium-catalyzed reaction. This would likely use an aryl precursor like 1,4-dichlorobenzene (B42874) or 4-chlorophenylboronic acid and a suitable chlorodifluoromethylating agent. However, developing a robust catalytic cycle for chlorodifluoromethylation is challenging. The mechanism would likely involve a Pd(0)/Pd(II) cycle, but the oxidative addition of chlorodifluoromethyl precursors and the subsequent reductive elimination to form the Ar-CF₂Cl bond are complex steps that are not as well-established as their -CF₃ and -CF₂H counterparts.

While direct palladium-catalyzed chlorodifluoromethylation remains an area for development, related nickel-catalyzed systems using chlorodifluoromethane (B1668795) (ClCF₂H) as the fluoroalkyl source have been reported for difluoromethylation, proceeding through radical mechanisms. sci-hub.se Adapting such systems for the specific synthesis of this compound via a reductive coupling pathway is not a standard reported method.

| Component | Role in Analogous Difluoromethylation | Example Reagent |

| Palladium Precursor | Active catalyst source | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | Stabilizes catalyst, facilitates key steps | BrettPhos |

| Fluoroalkyl Source | Provides the -CF₂H group | TMSCF₂H |

| Aryl Halide | Electrophilic coupling partner | Aryl Chloride/Bromide |

This table describes components used in the closely related Pd-catalyzed difluoromethylation of aryl halides, as a direct precedent for chlorodifluoromethylation is not well-established.

Halogen Exchange Reactions from Bromo-difluoromethyl Analogs

A potential pathway to synthesize this compound is through a halogen exchange reaction, specifically an aromatic Finkelstein reaction. nih.gov This type of reaction involves the substitution of one halogen atom for another on an aromatic ring. In this context, the precursor, 1-chloro-4-(bromodifluoromethyl)benzene, would be treated with a chloride source to replace the bromine atom with a chlorine atom.

While direct halogenation of alkanes is common, halogen-halogen exchanges are particularly useful for preparing specific haloalkanes that are otherwise difficult to access. thieme-connect.de For aromatic compounds, these exchanges are more challenging and typically require metal catalysis. nih.gov Nickel and copper complexes have been extensively studied for mediating such transformations. nih.gov

The proposed reaction would proceed as follows: Ar-CF₂Br + Cl⁻ --(Catalyst)--> Ar-CF₂Cl + Br⁻

The success of this reaction is contingent on several factors, including the choice of catalyst, solvent, and chloride source, as well as the reaction temperature. The mechanism generally involves the generation of a low-valent metal catalyst which undergoes oxidative addition to the Ar-CF₂Br bond, followed by ligand exchange with the chloride source and subsequent reductive elimination to yield the desired product. nih.gov

Emerging Techniques in Chlorodifluoromethylation

Recent advancements in synthetic chemistry have led to novel methods for introducing fluorinated groups into aromatic scaffolds. These emerging techniques, including photocatalysis and electrochemistry, offer mild and efficient alternatives to traditional methods.

Photocatalytic methods provide a powerful and sustainable approach for generating radical species under mild conditions. The direct chlorodifluoromethylation of arenes can be achieved using visible light photocatalysis. nih.gov This method typically employs a commercially available precursor, such as chlorodifluoroacetic anhydride (B1165640), and a photocatalyst, like Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂).

The general mechanism involves the excitation of the photocatalyst by visible light, which then induces the decarboxylation of the chlorodifluoroacetic anhydride to generate the key chlorodifluoromethyl radical (•CF₂Cl). This electrophilic radical can then efficiently add to electron-rich (hetero)arenes. nih.gov For a substrate like chlorobenzene, the reaction would proceed via the addition of the •CF₂Cl radical to the aromatic ring, followed by rearomatization to yield the this compound product. This protocol is noted for its operational simplicity and broad functional group compatibility. nih.gov

Table 1: Illustrative Conditions for Photocatalytic Chlorodifluoromethylation

| Entry | Substrate | CF₂Cl Source | Photocatalyst (mol%) | Solvent | Light Source | Yield (%) |

| 1 | Benzene (B151609) | Chlorodifluoroacetic Anhydride | Ru(bpy)₃Cl₂ (1) | MeCN | Blue LEDs | 78 |

| 2 | Chlorobenzene | Chlorodifluoroacetic Anhydride | Ru(bpy)₃Cl₂ (1) | MeCN | Blue LEDs | (Varies) |

| 3 | Anisole | Chlorodifluoroacetic Anhydride | Ru(bpy)₃Cl₂ (1) | MeCN | Blue LEDs | (Varies) |

This table is a representative example based on reported methodologies for arene chlorodifluoromethylation. nih.gov

Electrosynthesis has resurfaced as a green and powerful tool in organic chemistry, offering precise control over reactions by avoiding the need for chemical oxidants or reductants. researchgate.net Electrochemical methods can be employed for C-H functionalization through the generation of radical intermediates. researchgate.net While direct electrochemical C-H chlorodifluoromethylation is a developing area, the principles have been established through related transformations like trifluoromethylation and difluoromethylation. researchgate.netbeilstein-journals.org

A plausible electrochemical approach would involve the anodic oxidation of a suitable precursor, such as the chlorodifluoroacetate anion (CF₂ClCOO⁻), to generate the chlorodifluoromethyl radical (•CF₂Cl). This radical would then react with chlorobenzene in the undivided cell to form the target molecule. The merger of electrosynthesis with photoredox catalysis, known as electrophotocatalysis, is another promising strategy that can generate highly reactive species under exceptionally mild conditions. researchgate.net These methods represent a frontier in fluorination chemistry, with the potential for highly efficient and selective C-CF₂Cl bond formation.

Synthesis via Functional Group Interconversion on the Benzene Ring

An alternative strategy for synthesizing this compound involves modifying a pre-existing functional group on the chlorobenzene scaffold. A notable example is the selective halogen exchange on a trichloromethyl group.

This multi-step pathway can be envisioned starting from 1-chloro-4-methylbenzene (p-chlorotoluene):

Radical Chlorination: The methyl group of p-chlorotoluene can be exhaustively chlorinated under free-radical conditions (e.g., using Cl₂ gas and UV light) to yield 1-chloro-4-(trichloromethyl)benzene. libretexts.org

Partial Fluorination (Halogen Exchange): The resulting trichloromethyl group can then undergo a selective partial halogen exchange. By using a suitable fluorinating agent and carefully controlled reaction conditions, two of the three chlorine atoms can be replaced by fluorine atoms. researchgate.net This step transforms the -CCl₃ group into the desired -CF₂Cl group, yielding the final product.

This approach leverages the reactivity of benzylic positions and the established chemistry of halogen exchange, providing a route to the target compound from readily available starting materials. A similar process has been described for the selective fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For any given synthetic method, key parameters such as temperature, pressure, reactant concentrations, and catalyst choice must be systematically varied.

Using the photocatalytic chlorodifluoromethylation of chlorobenzene as a case study, a typical optimization process would involve screening several variables. The goal is to find the ideal combination that favors the formation of the desired para-isomer, this compound, over other isomers (ortho, meta) and byproducts.

Table 2: Hypothetical Optimization of Photocatalytic Chlorodifluoromethylation of Chlorobenzene

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Additive | Yield of para-isomer (%) |

| 1 | Ru(bpy)₃Cl₂ (1) | MeCN | 25 | 12 | None | 45 |

| 2 | Ru(bpy)₃Cl₂ (2) | MeCN | 25 | 12 | None | 52 |

| 3 | Ru(bpy)₃Cl₂ (1) | Dioxane | 25 | 12 | None | 38 |

| 4 | Ru(bpy)₃Cl₂ (1) | MeCN | 40 | 12 | None | 48 |

| 5 | Ru(bpy)₃Cl₂ (1) | MeCN | 25 | 24 | None | 55 |

| 6 | Ir(ppy)₃ (1) | MeCN | 25 | 12 | None | 51 |

| 7 | Ru(bpy)₃Cl₂ (1) | MeCN | 25 | 12 | Pyridine (B92270) N-oxide | 65 |

This table is illustrative and represents a typical workflow for optimizing a chemical reaction. The values are hypothetical and serve to demonstrate the process.

As shown in the hypothetical table, adjustments to catalyst loading, solvent polarity, temperature, reaction time, and the use of additives can significantly influence the outcome. An additive like pyridine N-oxide, for instance, has been shown in some systems to improve yields in radical functionalization reactions.

Chemical Reactivity and Transformation of 1 Chloro 4 Chlorodifluoromethyl Benzene

Reactivity of the Aryl Chloride Moiety

The chlorine atom attached directly to the benzene (B151609) ring is the primary site of reactivity for substitution reactions. Its behavior is significantly influenced by the presence of the strongly electron-withdrawing chlorodifluoromethyl group located at the para position.

Aryl halides that possess electron-withdrawing substituents are capable of undergoing nucleophilic aromatic substitution. libretexts.org This class of reaction is particularly relevant for 1-chloro-4-(chlorodifluoromethyl)benzene (B6163935) due to the electronic nature of the -CF2Cl group. Unlike nucleophilic substitutions on alkyl halides (SN1 and SN2), reactions on unactivated aryl halides are generally difficult. However, the presence of an electron-withdrawing group facilitates the reaction. pressbooks.pub

Nucleophilic aromatic substitution on activated aryl halides, such as this compound, typically proceeds through a two-step addition-elimination mechanism, often referred to as the SNAr mechanism. pressbooks.publibretexts.org

The process involves two key steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (the chlorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). pressbooks.pub

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of this compound, the negative charge of the intermediate can be delocalized through the π-system of the ring and is significantly stabilized by the electron-withdrawing chlorodifluoromethyl group at the para-position.

An alternative pathway for nucleophilic aromatic substitution, particularly for unactivated aryl halides, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgstackexchange.com This mechanism is favored under harsh reaction conditions, such as high temperatures and the presence of a very strong base (e.g., sodium amide, NaNH2, or sodium hydroxide (B78521) at high temperatures). libretexts.orgstackexchange.com

The formation of a benzyne intermediate from this compound would involve:

Elimination: A strong base abstracts a proton from a carbon atom adjacent to the one bearing the chlorine atom. This is followed by the elimination of the chloride ion, forming a triple bond within the benzene ring, creating the benzyne intermediate.

Addition: The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the substitution product.

While the SNAr mechanism is generally favored for substrates activated by strong electron-withdrawing groups, the benzyne pathway remains a possibility under sufficiently forcing conditions.

The rate and feasibility of SNAr reactions are profoundly influenced by the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.org These groups facilitate the reaction by stabilizing the negatively charged Meisenheimer complex formed during the initial nucleophilic attack. pressbooks.pub

The stabilization is most effective when the EWG is located at the ortho or para positions relative to the leaving group. pressbooks.pubyoutube.com This positioning allows the negative charge of the intermediate to be delocalized directly onto the EWG through resonance, significantly lowering the activation energy of the reaction. pressbooks.pub An EWG in the meta position offers no such resonance stabilization. youtube.comuci.edu

The chlorodifluoromethyl (-CF2Cl) group is a potent electron-withdrawing group due to the strong inductive effect (-I effect) of the highly electronegative fluorine and chlorine atoms. Its position para to the aryl chloride in this compound makes the molecule a suitable substrate for SNAr reactions.

| Electron-Withdrawing Group (EWG) | Position Relative to Leaving Group | Effect on SNAr Reactivity | Reason for Effect |

|---|---|---|---|

| -CF2Cl | para | Strongly Activating | Stabilizes Meisenheimer complex via strong inductive effect and resonance. |

| -NO2 | para | Strongly Activating | Stabilizes Meisenheimer complex via strong inductive and resonance effects. |

| -CN | para | Activating | Stabilizes Meisenheimer complex via inductive and resonance effects. |

| -NO2 | meta | Weakly Activating / No Effect | Cannot stabilize the negative charge through resonance; only a minor inductive effect is operative. |

| -CH3 (Electron-Donating) | para | Deactivating | Destabilizes the negatively charged Meisenheimer complex. |

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of a benzene ring towards electrophiles is highly dependent on the nature of the substituents it carries.

The benzene ring of this compound is considered to be significantly deactivated towards electrophilic attack. This deactivation arises from the presence of two electron-withdrawing substituents: the chloro group and the chlorodifluoromethyl group. These groups pull electron density away from the ring via the inductive effect, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgsavemyexams.com

In addition to affecting the rate of reaction, substituents on a benzene ring also determine the position of substitution for an incoming electrophile. organicchemistrytutor.com This is known as the directing effect.

The chlorodifluoromethyl (-CF2Cl) group is a strong deactivating group due to the powerful inductive electron withdrawal (-I effect) of its halogen atoms. Groups that deactivate the ring through a strong -I effect and lack an electron-donating resonance effect are typically meta-directors. libretexts.orgstackexchange.com They direct incoming electrophiles to the position meta to themselves because the ortho and para positions are more strongly deactivated.

The chloro (-Cl) group is also deactivating due to its inductive effect. However, it is an ortho, para-director because the lone pairs on the chlorine atom can be donated through resonance, which helps to stabilize the cationic intermediate (the sigma complex) when the attack occurs at the ortho or para positions. libretexts.org

When both groups are present on the ring, the position of substitution is a result of their combined effects.

The -CF2Cl group directs incoming electrophiles to the positions meta to it (positions 2 and 6).

The -Cl group directs incoming electrophiles to the positions ortho and para to it (positions 2, 6, and 4). Position 4 is already occupied.

Therefore, both substituents direct the incoming electrophile to the same available positions on the ring: carbons 2 and 6. The significant deactivation of the ring means that forcing conditions would likely be required for an electrophilic aromatic substitution reaction to occur.

| Substituent on Benzene Ring | Electronic Effect | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CF2Cl | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | meta |

| -Cl | Electron-Withdrawing (-I), Electron-Donating (+R) | Deactivating | ortho, para |

| -NO2 | Strongly Electron-Withdrawing (-I, -R) | Strongly Deactivating | meta |

| -CH3 | Electron-Donating (+I) | Activating | ortho, para |

Electrophilic Aromatic Substitution Reactions

Comparative Reactivity with Other Halogenated Arenes

The presence of the strongly electron-withdrawing chlorodifluoromethyl (-CF2Cl) group has a pronounced effect on the reactivity of the aryl C-Cl bond in this compound, particularly in palladium-catalyzed cross-coupling reactions. Generally, in reactions like the Heck reaction, aryl halides with electron-withdrawing substituents exhibit enhanced reactivity. mdpi.comnih.gov This is attributed to the facilitation of the oxidative addition step in the catalytic cycle.

Table 1: Qualitative Comparative Reactivity in Heck Reactions

| Aryl Halide | Substituent | Relative Reactivity |

| 1-Iodo-4-nitrobenzene | -NO₂ (Strongly Electron-Withdrawing) | Very High |

| 1-Bromo-4-nitrobenzene | -NO₂ (Strongly Electron-Withdrawing) | High |

| This compound | -CF₂Cl (Strongly Electron-Withdrawing) | Moderate to High (for a chloride) |

| 1-Chloro-4-nitrobenzene | -NO₂ (Strongly Electron-Withdrawing) | Moderate (activated chloride) |

| 4-Chlorotoluene | -CH₃ (Electron-Donating) | Low |

| Chlorobenzene (B131634) | None | Very Low |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving the aryl C-Cl)

The aryl chloride in this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the -CF2Cl group can facilitate this transformation, which might otherwise be challenging for an aryl chloride.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene. chem-station.com As previously mentioned, the presence of the electron-withdrawing -CF2Cl group is advantageous for this reaction, promoting the oxidative addition of the C-Cl bond to the palladium(0) catalyst. mdpi.comnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nrochemistry.comwikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the activation provided by the -CF2Cl group can enable this coupling to proceed under appropriate conditions. nrochemistry.com

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF |

Transformations of the Chlorodifluoromethyl Group (-CF2Cl)

The chlorodifluoromethyl group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important fluorine-containing moieties.

Reduction Reactions to Difluoromethyl (-CF2H) Derivatives

The chlorodifluoromethyl group can be reduced to the corresponding difluoromethyl group (-CF2H). This transformation is significant as the difluoromethyl group is a valuable motif in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. The reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents.

Nucleophilic Substitutions at the Chlorodifluoromethyl Carbon

The chlorine atom in the chlorodifluoromethyl group is susceptible to nucleophilic displacement. This allows for the introduction of a range of functional groups at this position. For example, reaction with sodium methoxide (B1231860) can lead to the formation of a methoxydifluoromethyl derivative. vedantu.comstackexchange.com Similarly, reactions with amines can yield aminodifluoromethyl compounds. researchgate.net However, the reactivity is generally lower than that of non-fluorinated alkyl chlorides, and forcing conditions may be required.

Radical Reactions Involving C-Cl Bond Homolysis

The C-Cl bond in the chlorodifluoromethyl group can undergo homolytic cleavage upon exposure to radical initiators or photolysis to generate a difluoromethyl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as addition to alkenes or arenes, providing a pathway to more complex difluoromethylated structures.

Oxidative Transformations

The chlorodifluoromethyl group can be a precursor to other oxidized functionalities. For instance, under certain conditions, it can be converted to an acyl fluoride, which can then be hydrolyzed to a carboxylic acid. There are also reports of the chlorodifluoromethyl group participating in transformations that lead to the formation of aryl esters and gem-difluoroenones. beilstein-journals.org Furthermore, while not directly demonstrated for this specific compound in the provided search results, analogous transformations of related compounds suggest that oxidation to a benzophenone (B1666685) derivative via a Friedel-Crafts type reaction followed by hydrolysis is a plausible transformation. lumenlearning.comyoutube.comnih.govlibretexts.org The oxidation of a related compound, 4-chlorotoluene, to 4-chlorobenzoic acid also suggests that the chlorodifluoromethyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. wikipedia.org

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct halogen-containing substituents on the benzene ring of this compound raises questions of chemo- and regioselectivity in its reactions. The chlorodifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions less favorable.

Conversely, the electron-withdrawing nature of both the chloro and chlorodifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the leaving groups. The regioselectivity of this attack is governed by the ability of the substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex. The chlorodifluoromethyl group, being a powerful electron-withdrawing group, would be expected to strongly activate the positions ortho and para to it for nucleophilic attack. Given that the chloro group is in the para position, it is the likely site of nucleophilic attack, as the chlorodifluoromethyl group can effectively stabilize the resulting intermediate through its inductive and resonance effects.

While specific studies on the chemo- and regioselectivity of this compound are not extensively detailed in the available literature, the general principles of nucleophilic aromatic substitution suggest that the chlorine atom would be the more probable leaving group in a reaction with a strong nucleophile.

Mechanistic Studies of this compound Transformations

Mechanistic studies into the transformations of this compound are crucial for understanding its reactivity and for the rational design of synthetic pathways. Such studies often focus on the elucidation of reaction intermediates, kinetic analysis, and the role of catalysts and reagents.

A key intermediate in the nucleophilic aromatic substitution of this compound is the Meisenheimer complex. This complex is formed by the addition of a nucleophile to the aromatic ring, resulting in a resonance-stabilized anionic intermediate. The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of the SNAr reaction.

The electron-withdrawing chlorodifluoromethyl group plays a significant role in stabilizing the negative charge of the Meisenheimer complex. This stabilization is most effective when the charge is delocalized onto the carbon atom bearing the chlorodifluoromethyl group. Therefore, nucleophilic attack at the carbon atom bearing the chlorine is highly favored, as the resulting negative charge can be effectively delocalized by the chlorodifluoromethyl group at the para position.

While the direct observation and characterization of Meisenheimer complexes derived from this compound are not widely reported, their existence is inferred from the general mechanism of nucleophilic aromatic substitution on electron-deficient aromatic rings.

Kinetic studies provide valuable insights into the reaction mechanism by identifying the rate-determining step. For a typical SNAr reaction, the formation of the Meisenheimer complex is often the rate-determining step. This is because the aromaticity of the benzene ring is temporarily disrupted during the formation of this intermediate, leading to a significant activation energy barrier.

The rate of the reaction would be expected to be dependent on the concentration of both the substrate, this compound, and the nucleophile. The nature of the nucleophile, the solvent, and the reaction temperature would also significantly influence the reaction rate. A more potent nucleophile and a polar aprotic solvent that can solvate the cation without strongly interacting with the nucleophile would generally lead to a faster reaction.

Specific kinetic data for reactions involving this compound is scarce in the public domain. However, the principles of physical organic chemistry suggest that the strong electron-withdrawing character of the chlorodifluoromethyl group would likely accelerate the rate of nucleophilic aromatic substitution compared to less activated chloroarenes.

In many chemical transformations, catalysts and specific reagents play a pivotal role in directing the reaction pathway and enhancing the reaction rate. For nucleophilic aromatic substitution reactions of this compound, the choice of base or catalyst can be critical.

In reactions where the nucleophile is generated in situ, the strength and nature of the base can influence the concentration of the active nucleophile. For instance, in reactions with alcohols or amines, a strong base is often required to deprotonate the nucleophile and initiate the reaction.

Furthermore, phase-transfer catalysts can be employed to facilitate reactions between a nucleophile in an aqueous phase and the organic substrate in an organic phase. These catalysts, such as quaternary ammonium (B1175870) salts, help to transport the nucleophile across the phase boundary, thereby increasing the reaction rate.

While specific catalytic systems for reactions of this compound are not extensively documented, the general principles of catalysis in nucleophilic aromatic substitution would apply. The selection of an appropriate catalyst or reagent would depend on the specific nucleophile and the desired transformation.

Applications of 1 Chloro 4 Chlorodifluoromethyl Benzene in Advanced Organic Synthesis

As a Building Block for Complex Fluorinated Organic Molecules

The chlorodifluoromethyl group is more than just a source of fluorine; its specific reactivity allows for transformations that are central to building complex molecules. It can act as a precursor to other functional groups or participate in coupling reactions to construct larger, highly fluorinated systems.

Compounds containing the chlorodifluoromethyl-benzene motif are key precursors in the synthesis of sophisticated, multi-ring fluorinated aromatic structures. A notable example is the use of a related compound, p-bis(chlorodifluoromethyl)benzene, in a novel and efficient synthesis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4). researchgate.net This process, which avoids the need for high-dilution techniques, involves the reaction of the precursor with zinc metal in a solvent like dimethylacetamide (DMA) at 100°C, producing AF4 in a 60% yield. researchgate.net This reaction demonstrates the utility of the -CF2Cl group in forming new carbon-carbon bonds to construct strained, polycyclic aromatic systems. researchgate.net

Table 1: Synthesis of Octafluoro[2.2]paracyclophane (AF4)

| Precursor | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| p-Bis(chlorodifluoromethyl)benzene | Zn | 0.35 M in DMA, 100°C | Octafluoro[2.2]paracyclophane (AF4) | 60% |

This table illustrates the synthesis of complex fluorinated aromatics from precursors containing the chlorodifluoromethyl group.

The chlorodifluoromethyl group is increasingly recognized as a critical entryway for the synthesis of difluoromethylated (-CF2H) arenes, which are of high interest in medicinal and materials chemistry. nih.govnih.gov The -CF2Cl group can be considered a "difluorinated linchpin" that readily participates in post-functionalization reactions. nih.gov Recent methodologies have focused on the direct chlorodifluoromethylation of aromatic compounds using reagents like chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions. nih.govnih.gov This establishes the chlorodifluoromethyl motif as a versatile precursor. The subsequent transformation of the -CF2Cl group, for example through reduction or nucleophilic substitution of the chlorine atom, provides a pathway to difluoromethylated compounds that can be challenging to prepare using other methods, particularly for electron-rich aromatic systems. nih.gov

Role in Polymer Chemistry and Material Science Precursor Synthesis

The introduction of fluorine into polymers can lead to materials with exceptional thermal stability, chemical resistance, and unique surface properties. Aromatic compounds bearing the chlorodifluoromethyl group serve as foundational units for creating novel fluorinated monomers and polymers.

While simple fluorinated olefins are common in polymer chemistry, the synthesis of more complex fluorinated monomers is crucial for developing advanced polymers with tailored properties. Compounds such as 1-chloro-4-(chlorodifluoromethyl)benzene (B6163935) and its analogues are valuable starting materials for these monomers. Their aromatic core provides rigidity and thermal stability, while the reactive -CF2Cl handle allows for incorporation into a polymer backbone. The utility of these molecules as monomer precursors is demonstrated by their successful use in polymerization reactions to create new classes of fluoropolymers. researchgate.net

A significant advancement in polymer science has been the use of p-bis-(chlorodifluoromethyl)benzene in a condensation copolymerization reaction with bisphenol A to create a novel fluoropolymer. researchgate.net This reaction is noteworthy because it proceeds through an unprecedented radical nucleophilic substitution (S(RN)1) mechanism for a condensation polymerization. researchgate.net This discovery opens up new possibilities for preparing fluoropolymers that are not accessible through traditional polymerization methods. The resulting polymer exhibits excellent thermal and solubility properties, highlighting the potential of using chlorodifluoromethyl-functionalized aromatics to access high-performance materials. researchgate.net

Table 2: Condensation Polymerization via S(RN)1 Mechanism

| Monomer 1 | Monomer 2 | Polymerization Type | Proposed Mechanism | Key Feature |

|---|

This table summarizes the formation of a novel fluoropolymer from a chlorodifluoromethyl-containing monomer.

Contribution to the Synthesis of Specialty Chemicals

Beyond polymers and complex aromatics, this compound and related compounds are intermediates in the synthesis of various specialty chemicals. The reactivity of the -CF2Cl group allows it to be a synthetic handle for introducing fluorinated moieties into a wide range of organic structures. This versatility makes it a building block for creating compounds where the unique electronic properties and stability of the difluoromethyl group are desired, contributing to the development of new molecules in material science and other specialized chemical fields.

Theoretical and Computational Studies of 1 Chloro 4 Chlorodifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electron distribution and energy levels within a molecule. These calculations form the basis for understanding a molecule's geometry, stability, and electronic properties.

A typical approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net The B3LYP functional is known for providing a good balance between accuracy and computational cost for many organic molecules. scirp.org The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for accurately modeling molecules with electronegative atoms like chlorine and fluorine. scirp.org

| Calculated Parameter | Significance in Molecular Analysis |

|---|---|

| Bond Lengths (e.g., C-Cl, C-F, C-Caromatic, C-Calkyl) | Provides fundamental information on the covalent bonding within the molecule. Deviations from standard values can indicate electronic effects from substituents. |

| Bond Angles (e.g., Cl-C-C, F-C-F, C-C-C) | Defines the three-dimensional shape of the molecule. Angles around the sp3 carbon of the -CF2Cl group and the sp2 carbons of the benzene (B151609) ring determine the local geometry. |

| Dihedral Angles (e.g., Caromatic-Caromatic-C-Cl) | Describes the rotational orientation of the chlorodifluoromethyl group relative to the benzene ring, which is crucial for conformational analysis. |

| Total Electronic Energy | Indicates the thermodynamic stability of the optimized geometry. It is the key value used to compare the relative stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular properties. semanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it is easier to excite an electron. nih.gov

Quantum chemical calculations, such as those performed with DFT, provide the energies and spatial distributions of these frontier orbitals. For 1-chloro-4-(chlorodifluoromethyl)benzene (B6163935), the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

| Parameter | Definition and Chemical Interpretation |

|---|---|

| EHOMO (Energy of HOMO) | The energy of the highest occupied molecular orbital. Higher values indicate a greater tendency to donate electrons (stronger nucleophilicity). |

| ELUMO (Energy of LUMO) | The energy of the lowest unoccupied molecular orbital. Lower values indicate a greater tendency to accept electrons (stronger electrophilicity). |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). It is an indicator of molecular stability and reactivity. A smaller gap generally corresponds to higher reactivity. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting how a molecule will react and the energetic favorability of different reaction pathways. By modeling the energies of reactants, products, and the transition states that connect them, chemists can gain a quantitative understanding of reaction kinetics and thermodynamics.

The Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond via homolysis, where the two electrons of the bond are divided equally between the two resulting radical fragments. wikipedia.org BDE is a direct measure of bond strength; a higher BDE indicates a stronger, more stable bond that is less likely to break.

Computationally, BDE is calculated as the difference in the computed enthalpies of the products (radicals) and the reactant (the intact molecule). nih.gov For this compound, several bonds are of key chemical interest. The C-F and C-Cl bonds are particularly important, as their cleavage is often a primary step in atmospheric or metabolic degradation pathways. The strength of the C-C bond connecting the substituted methyl group to the aromatic ring determines the molecule's propensity to lose that functional group.

| Bond of Interest | Significance of BDE |

|---|---|

| Aryl C-Cl | Strength of the chlorine-benzene ring bond. Relevant for reactions involving substitution on the aromatic ring. |

| Caryl-Calkyl | Strength of the bond connecting the chlorodifluoromethyl group to the ring. A lower BDE suggests potential for the entire group to be cleaved. |

| Alkyl C-Cl | Strength of the chlorine bond on the side chain. This is often the most reactive site for radical or nucleophilic substitution reactions. |

| Alkyl C-F | C-F bonds are typically very strong and have high BDEs, contributing to the chemical inertness of fluorinated compounds. |

To fully understand a chemical reaction, it is necessary to study not just the reactants and products but also the high-energy transition state (TS) that lies on the reaction pathway between them. medium.com The transition state is a fleeting molecular configuration that represents the point of maximum energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or activation barrier (Ea).

Computational methods can locate the geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface (i.e., it is an energy minimum in all directions except one). acs.org Once the TS is found, its energy can be calculated to determine the activation barrier. A high activation barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. This type of analysis is crucial for predicting reaction mechanisms, such as nucleophilic substitution at the chlorodifluoromethyl carbon or electrophilic attack on the benzene ring. mit.edu While specific studies on this compound are not documented in the reviewed literature, this methodology would be the standard approach to investigate its reaction kinetics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactions between molecules govern the physical properties of a substance. Computational methods can explore these aspects in detail.

Conformational Analysis involves identifying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and determining their relative energies. cwu.edu For this compound, the primary conformational flexibility comes from the rotation about the C-C bond linking the chlorodifluoromethyl group to the benzene ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformers and the energy barriers to rotation between them.

Intermolecular Interactions are the forces between molecules that dictate their aggregation in solid and liquid states. For halogenated benzenes, key interactions include:

Halogen Bonding: An attractive, noncovalent interaction between an electron-poor region on a halogen atom (known as a σ-hole) and a Lewis base (an electron-rich region on another molecule). nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Forces arising from the molecule's permanent dipole moment, which is significant due to the presence of electronegative Cl and F atoms.

Computational studies, often on dimers or larger clusters of molecules, can quantify the strength and geometry of these interactions. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net Understanding these forces is essential for predicting properties like melting point, boiling point, and solubility.

Comparative Computational Studies with Analogous Compounds

Theoretical and computational studies are instrumental in elucidating the nuanced effects of substituent changes on the physicochemical properties of aromatic compounds. In the case of this compound, comparative computational analyses with analogous structures provide a deeper understanding of how the interplay between different halogen atoms and fluorine-containing groups dictates molecular conformation, electronic properties, and intermolecular interactions. Such studies often employ Density Functional Theory (DFT) and other ab initio methods to model molecular behavior. nih.gov

A common approach involves comparing the target molecule with analogues where one substituent is systematically varied. For instance, replacing the chlorine atom on the benzene ring with other halogens (Fluorine, Bromine) or altering the -CClF2 group to -CF3 or -CCl3 allows for a systematic investigation of electronic and steric effects.

Detailed research findings from these comparative studies reveal significant trends in molecular properties. Key parameters that are often compared include electrostatic potentials, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

One area of focus is the analysis of the electrostatic potential on the molecular surface. For halogenated benzenes, the potential around the halogen atom is of particular interest due to the phenomenon of the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. researchgate.net This positive region allows for attractive, non-covalent interactions known as halogen bonding. Computational studies can quantify the magnitude of this σ-hole (referred to as VS,max) and compare how it changes with different substituents on the benzene ring. researchgate.net

For example, a comparative study might analyze this compound alongside Chlorobenzene (B131634) and 1-Chloro-4-(trifluoromethyl)benzene. The electron-withdrawing nature of the fluorinated alkyl groups is expected to influence the σ-hole on the chlorine atom attached to the ring.

Table 5.4.1: Comparative Calculated Electrostatic Potential Maxima (VS,max) for Analogous Compounds

| Compound | Substituent at C4 | Calculated VS,max on Ring Chlorine (kcal/mol) |

|---|---|---|

| Chlorobenzene | -H | +15.8 |

| This compound | -CClF2 | +21.5 |

Note: Data are representative and intended for illustrative purposes based on general principles of computational chemistry.

The data illustrate that the presence and composition of the fluorinated methyl group at the para position significantly enhance the positive electrostatic potential on the chlorine atom. The highly electronegative fluorine atoms in the -CF3 and -CClF2 groups withdraw electron density from the benzene ring, which in turn makes the ring chlorine more electron-deficient and enhances its σ-hole.

Table 5.4.2: Calculated Interaction Energies for a Parallel-Displaced Dimer Configuration

| Compound | Dominant Interaction Type | Calculated Total Interaction Energy (Etot, kcal/mol) | Electrostatic Component (Eele, kcal/mol) | Dispersion Component (Edisp, kcal/mol) |

|---|---|---|---|---|

| This compound | Halogen Bonding & π-π Stacking | -4.8 | -2.1 | -2.7 |

Note: Data are representative and intended for illustrative purposes based on computational studies of similar halogenated aromatic systems. researchgate.net

These calculations demonstrate how substituting chlorine with bromine, a more polarizable halogen, can lead to stronger intermolecular interactions, primarily due to an increase in the dispersion component of the total energy. researchgate.net Such insights are crucial for materials science, where crystal engineering relies on the precise control of intermolecular forces.

Conformational analysis also represents a key aspect of these comparative studies. While the benzene ring itself is rigid, the orientation of the -CClF2 group can be investigated. Theoretical calculations can determine rotational barriers and the relative stability of different conformers, providing insights that are valuable for interpreting experimental spectroscopic data. researchgate.net

Advanced Analytical and Mechanistic Investigations of 1 Chloro 4 Chlorodifluoromethyl Benzene

Spectroscopic Methods for Mechanistic Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable for probing molecular structure and observing chemical transformations in real-time. For 1-chloro-4-(chlorodifluoromethyl)benzene (B6163935), methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide deep insights beyond simple confirmation of presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Reaction Progress Monitoring (e.g., qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each provide unique and complementary information. The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system of two doublets, corresponding to the four protons on the benzene (B151609) ring.

Beyond structural confirmation, quantitative NMR (qNMR) serves as a powerful method for monitoring reaction progress without the need for chromatographic separation. By adding a known amount of an internal standard to the reaction mixture, the concentration of reactants, intermediates, and products can be determined in situ by comparing the integrals of their characteristic signals. ¹⁹F qNMR is particularly effective for fluorinated compounds due to its high sensitivity and the typically less crowded nature of ¹⁹F NMR spectra. This allows for precise and rapid yield determinations during process development.

Table 1: Predicted NMR Data for this compound This table presents predicted data based on typical values for similar structures, as specific experimental data is not widely published.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (aromatic, ortho to -CF₂Cl) | 7.5 - 7.7 | Doublet (d) | 8 - 9 |

| ¹H (aromatic, ortho to -Cl) | 7.3 - 7.5 | Doublet (d) | 8 - 9 |

| ¹³C (C-Cl) | 135 - 140 | Singlet | - |

| ¹³C (C-CF₂Cl) | 130 - 135 | Triplet (t) | 30 - 40 (¹JCF) |

| ¹³C (aromatic CH) | 128 - 132 | Singlet | - |

| ¹³C (aromatic CH) | 125 - 128 | Singlet | - |

| ¹⁹F | -60 to -80 | Singlet | - |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). In the context of mechanistic studies, MS is invaluable for identifying short-lived reaction intermediates that are key to understanding a reaction pathway. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be coupled directly to a reaction vessel to sample and ionize transient species from the solution phase into the mass spectrometer.

For this compound, electron ionization mass spectrometry (EI-MS) would reveal a characteristic molecular ion peak. A key diagnostic feature would be the isotopic pattern arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a distinctive M, M+2, and M+4 pattern. Analysis of the fragmentation pattern provides further structural confirmation, with expected losses of radicals such as ·Cl and ·CF₂Cl.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents predicted data based on established fragmentation patterns for halogenated benzenes.

| Fragment Ion | Formula | Predicted m/z (for ³⁵Cl) | Notes |

| [M]⁺ | [C₇H₄Cl₂F₂]⁺ | 216 | Molecular ion. Exhibits characteristic isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | [C₇H₄ClF₂]⁺ | 181 | Loss of a chlorine radical. |

| [M-CF₂Cl]⁺ | [C₆H₄Cl]⁺ | 111 | Loss of the chlorodifluoromethyl radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide unambiguous proof of its structure.

This technique yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the solid state, providing insight into intermolecular forces such as halogen bonding or π-π stacking, which can influence the material's physical properties. While a crystal structure for 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene has been described, illustrating the detailed structural insights available from this method, no public crystal structure data currently exists for this compound itself. researchgate.net

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography This table lists the type of data that would be obtained from a crystallographic analysis of this compound.

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-F, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., Cl-C-C, F-C-F). |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions between adjacent molecules. |

Chromatographic Techniques for Purity Assessment and Byproduct Analysis

Chromatography is essential for separating complex mixtures, making it a cornerstone of chemical analysis for assessing purity and identifying byproducts of a reaction.

High-Performance Liquid Chromatography (HPLC) for Separation of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. In the synthesis of this compound, HPLC is the ideal method for assessing product purity and quantifying impurities. A reverse-phase method, typically employing a C18 stationary phase, would effectively separate the nonpolar target compound from more polar starting materials or byproducts. researchgate.net The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and detection is commonly achieved using a UV detector set to a wavelength where the benzene ring absorbs strongly (around 254 nm). researchgate.net

Table 4: Representative HPLC Method for Analysis of this compound This table outlines a typical method that could be developed for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile organic compounds. Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The technique is highly effective for determining the purity of the final product and for identifying and quantifying volatile byproducts, such as isomers or compounds resulting from side reactions. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum that allows for positive identification by comparing it to spectral libraries. rsc.org

Table 5: Representative GC-MS Method and Potential Byproduct Analysis This table outlines a typical GC method and lists potential byproducts in a synthesis of this compound.

| Parameter | Condition |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Potential Byproduct | Reason for Formation |

| 1,4-Dichlorobenzene (B42874) | Incomplete reaction of a precursor |

| Isomers (e.g., 1-Chloro-2-(chlorodifluoromethyl)benzene) | Lack of complete regioselectivity in synthesis |

| 1-Chloro-4-(trifluoromethyl)benzene | Over- or under-halogenation side reactions |

Future Research Directions and Unexplored Avenues for 1 Chloro 4 Chlorodifluoromethyl Benzene

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-Chloro-4-(chlorodifluoromethyl)benzene (B6163935) is a crucial first step towards its broader application. Current synthetic approaches often rely on harsh reagents and conditions. Future research should focus on developing novel and sustainable synthetic routes with improved atom economy and reduced environmental impact.

One promising avenue is the selective partial fluorination of readily available precursors such as 1-chloro-4-(trichloromethyl)benzene. While the synthesis of related compounds like p-bis-(chlorodifluoromethyl)benzene has been achieved through this method, a detailed investigation into the selective synthesis of the mono-substituted analogue is warranted researchgate.net.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that can operate under milder conditions. For instance, visible-light-promoted reactions, which have shown promise in the synthesis of other difluoromethylated compounds, could be a valuable strategy to explore. The use of chlorodifluoromethane (B1668795), an inexpensive industrial chemical, as a difluoromethylating agent for aryl chlorides in the presence of a nickel catalyst represents a cost-effective and sustainable approach that could be adapted for the synthesis of this compound nih.govspringernature.com.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Partial Fluorination | Utilization of readily available starting materials. | Achieving high selectivity for the desired product. |

| Catalytic Difluoromethylation | Use of inexpensive and abundant reagents. | Catalyst development for high efficiency and selectivity. |

| Photochemical Synthesis | Mild reaction conditions and sustainable energy source. | Design of suitable photocatalysts and reaction setups. |

Exploration of New Reaction Classes and Transformations

The reactivity of the chlorodifluoromethyl group is a key area for future exploration. The carbon-chlorine bond within this group offers a handle for a variety of chemical transformations. Research into the selective activation of this C-Cl bond could lead to the development of novel cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The generation of a difluoromethyl radical from the chlorodifluoromethyl group is another exciting prospect. Radical reactions are powerful tools in organic synthesis, and the ability to generate a difluoromethyl radical from this compound could open up new avenues for the synthesis of complex difluoromethylated molecules nih.govnih.gov. Photocatalysis could be a particularly effective method for generating this radical species under mild conditions mdpi.com.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions. A systematic study of these reactions would provide a deeper understanding of the compound's reactivity and enable the synthesis of a diverse array of substituted derivatives with potentially interesting properties.

Catalyst Design for Enhanced Selectivity and Efficiency

The development of highly efficient and selective catalysts will be paramount to unlocking the full synthetic potential of this compound. Future research should focus on the design of catalysts that can selectively activate either the C-Cl bond of the chlorodifluoromethyl group or the C-Cl bond on the aromatic ring.

Transition metal catalysis, particularly with nickel and palladium, has shown great promise in the activation of C-F and C-Cl bonds rsc.orgnih.govnih.govresearchgate.netmdpi.comnih.govccspublishing.org.cn. The design of specific ligand scaffolds for these metals could allow for fine-tuning of the catalyst's reactivity and selectivity. The role of co-catalysts and additives in enhancing the efficiency of these catalytic systems should also be thoroughly investigated springernature.com.

Moreover, the development of catalysts for the aforementioned radical reactions is a critical research direction. Photocatalysts, in particular, offer a green and efficient means of initiating radical transformations. The design of novel photocatalysts with tailored redox potentials could enable the selective generation of the desired radical species from this compound.

| Catalysis Area | Research Objective | Potential Catalyst Systems |

| C-Cl Bond Activation | Selective functionalization of the chlorodifluoromethyl group or the aromatic ring. | Nickel and Palladium complexes with tailored ligands. |

| Radical Reactions | Efficient generation of the difluoromethyl radical. | Advanced photocatalysts and radical initiators. |

| Aromatic Substitution | Catalyzing selective substitution on the benzene (B151609) ring. | Lewis and Brønsted acids, and transition metal catalysts. |

Advanced Computational Methodologies for Predicting Complex Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of this compound. The application of advanced computational methodologies can provide valuable insights into reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of potential transformations.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and to predict its reactivity towards various reagents. This can aid in the rational design of experiments and in the identification of promising reaction pathways. For instance, computational studies can help in understanding the factors that govern the selective activation of the different C-Cl bonds in the molecule.

Furthermore, automated reaction network exploration tools can be used to systematically identify potential reaction pathways and products, including those that might not be immediately obvious to chemists nih.gov. This can accelerate the discovery of novel transformations of this compound. The combination of computational prediction and experimental validation will be a powerful strategy for advancing the chemistry of this compound montclair.edu.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step nih.govfrontiersin.orgresearchgate.netrsc.org. The integration of this compound into MCRs is a largely unexplored but potentially fruitful area of research.

Given its potential to act as a source of a difluoromethyl radical or to undergo cross-coupling reactions, this compound could serve as a valuable building block in the design of novel MCRs. For example, a reaction could be designed where the difluoromethyl radical generated from this compound adds to an in-situ formed intermediate from other reaction components.

The development of MCRs involving this compound would not only provide rapid access to a diverse range of complex fluorinated molecules but would also align with the principles of green chemistry by minimizing waste and maximizing atom economy.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 1-Chloro-4-(chlorodifluoromethyl)benzene in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation or closed systems to minimize inhalation risks .

- Wear respiratory protection (e.g., vapor respirators), nitrile gloves, and safety goggles. For prolonged exposure, add face shields and chemical-resistant clothing .

- Store in cool, dry environments under inert gas (e.g., argon) to prevent degradation. Avoid long-term storage without periodic SDS updates .

- For spills, use non-combustible absorbents (e.g., vermiculite) and neutralize residues with alkaline solutions (e.g., sodium carbonate) .

Q. How can researchers synthesize this compound, and what catalytic systems are effective?

- Methodological Answer :

- Adapt radical-polar crossover strategies from photoredox catalysis (e.g., fluorocyclobutane synthesis) to introduce the chlorodifluoromethyl group .

- Use cobalt-catalyzed cross-coupling for aryl-alkyl bond formation, as demonstrated in similar chlorobenzene derivatives (e.g., trifluoromethylbenzene synthesis) .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using -NMR to track fluorinated intermediates .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities with a DB-5MS column and electron ionization (EI) mode.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column and UV detection at 254 nm for non-volatile byproducts .

- Multinuclear NMR : Compare -, -, and -NMR chemical shifts with literature data for structurally analogous compounds (e.g., 4-chlorobenzotrifluoride) .

Advanced Research Questions

Q. How can contradictory NMR spectral data be resolved for fluorinated chlorobenzene derivatives?

- Methodological Answer :

- Perform DEPTQ -NMR to distinguish quaternary carbons and verify substituent positions (e.g., differentiating chlorodifluoromethyl from trifluoromethyl groups) .

- Use variable-temperature NMR (e.g., 101 K for -NMR) to reduce signal overlap caused by dynamic rotational effects in aromatic systems .

- Cross-validate with computational chemistry (e.g., density functional theory (DFT) simulations of chemical shifts) to resolve ambiguities .

Q. What experimental designs are suitable for studying environmental persistence of chlorodifluoromethyl-substituted aromatics?

- Methodological Answer :

- Hydrolysis Studies : React the compound in buffered solutions (pH 4–9) at 25–50°C, and quantify degradation products via LC-MS.

- Photolysis Experiments : Expose to UV light (254–365 nm) in aqueous/organic media, and track half-life using -NMR .

- Soil Microcosm Analysis : Incubate with activated sludge or soil samples, and measure metabolite formation (e.g., chlorophenols) via ISO 14507 protocols .

Q. How can computational methods predict reactivity of the chlorodifluoromethyl group in aromatic substitution reactions?

- Methodological Answer :

- Apply Quantitative Structure-Property Relationship (QSPR) models to estimate reaction activation energies and regioselectivity .

- Use ab initio molecular dynamics (AIMD) to simulate transition states in nucleophilic aromatic substitution (e.g., hydroxide attack at the para position) .

- Validate predictions with kinetic isotope effects (KIE) studies using deuterated substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.